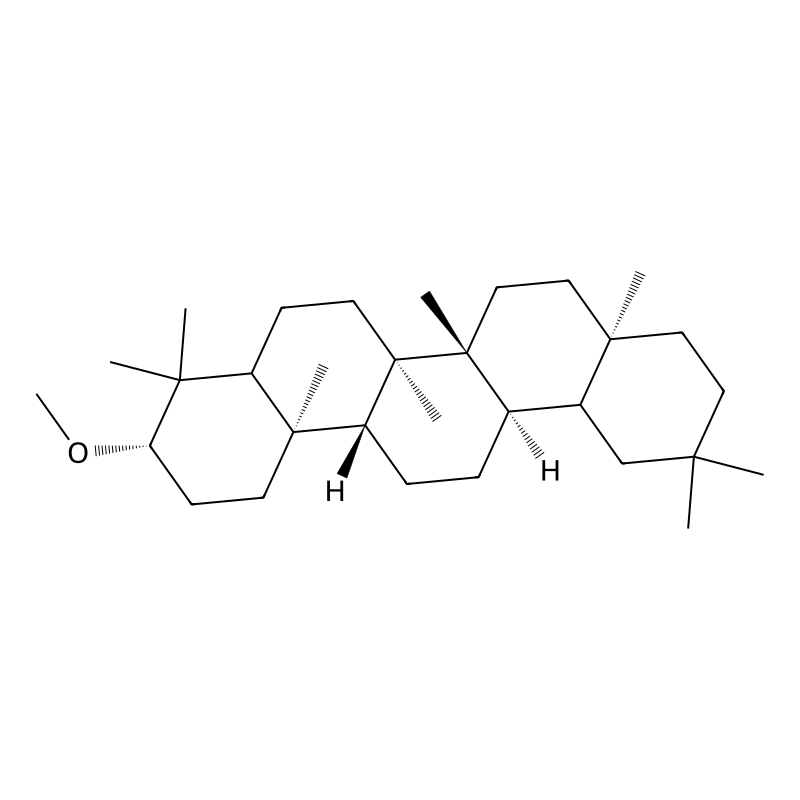

Miliacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Miliacin (CAS 5945-45-9), chemically (3β)-3-Methoxyolean-18-ene, is a highly specialized pentacyclic triterpene ether primarily isolated from Panicum miliaceum (proso millet) . In industrial and scientific procurement, it is highly valued as a bioactive signaling molecule rather than a simple structural nutrient [1]. Its primary procurement relevance lies in its potent ability to stimulate keratinocyte proliferation, modulate redox balance, and support tissue regeneration. Due to its lipophilic nature, it is typically procured for oil-based formulations, softgel encapsulation, or specialized topical delivery systems in the nutricosmetic and dermatological research sectors [1].

Procurement of crude millet extracts or generic plant sterols cannot substitute for purified miliacin in high-performance applications. While crude extracts contain trace amounts of miliacin, they lack the standardized concentration required to reliably trigger Wnt/β-catenin signaling or keratinocyte proliferation [1]. Furthermore, common hair-health substitutes like biotin or zinc act merely as nutritional building blocks, whereas miliacin functions as an active cellular signaling agent [1]. For reproducible efficacy in clinical research or premium nutricosmetics, exact dosing of the purified triterpenoid is non-negotiable, and its specific lipophilicity requires targeted formulation strategies—such as polar lipid encapsulation—that generic substitutes do not inherently support [2].

Quantifiable Keratinocyte Proliferation for Dermatological Formulations

In controlled cellular assays evaluating dermatological active ingredients, purified miliacin demonstrates profound stimulatory effects on skin cells. When normal human keratinocytes derived from foreskin were exposed to miliacin at a concentration of 6 mg/mL, the metabolic capacity of these cells increased by 162%, and their proliferation was stimulated by 215% compared to untreated controls [1]. This quantitative leap in cellular activity far exceeds the baseline performance of standard nutritional additives.

| Evidence Dimension | Keratinocyte metabolic capacity and proliferation |

| Target Compound Data | Miliacin (6 mg/mL): +162% metabolic capacity, +215% proliferation |

| Comparator Or Baseline | Untreated control baseline |

| Quantified Difference | Over 2-fold increase in proliferation and 1.6-fold increase in metabolic capacity |

| Conditions | In vitro assay on normal human keratinocytes |

Provides the quantitative justification for procuring miliacin as a primary active ingredient in premium tissue repair and hair growth formulations over generic vitamins.

High-Efficacy Metabolic Modulation at Micro-Dosages

Miliacin exhibits potent metabolic regulatory properties at very low systemic doses. In an in vivo model of high-calorie diet-induced metabolic dysfunction, the administration of miliacin at just 0.2 mg/kg body weight successfully mitigated insulin resistance. The miliacin-treated group demonstrated a 2-fold decrease in the HOMA-IR (Homeostasis Model Assessment of Insulin Resistance) index and maintained glucose and insulin concentrations approximately 30% lower than the untreated high-calorie diet baseline [1].

| Evidence Dimension | HOMA-IR index and serum glucose/insulin levels |

| Target Compound Data | Miliacin (0.2 mg/kg): 2-fold reduction in HOMA-IR, 30% lower glucose/insulin |

| Comparator Or Baseline | High-calorie diet control without miliacin |

| Quantified Difference | 50% reduction in insulin resistance index; 30% reduction in circulating metabolic markers |

| Conditions | In vivo rat model, 4-week high-calorie diet with concurrent 0.2 mg/kg miliacin administration |

Validates miliacin's utility in specialized metabolic research and nutraceutical development, proving high efficacy at highly economical micro-dosages.

Formulation Compatibility: Lipid-Encapsulated Bioavailability

The inherent lipophilicity and low aqueous solubility of miliacin require specific formulation compatibility strategies to maximize its procurement value in oral applications. Patent literature and clinical formulation data indicate that combining miliacin with polar lipids (such as sphingolipids and phospholipids) significantly enhances its intestinal absorption. Formulations utilizing this lipid-matrix compatibility strategy typically incorporate miliacin at a mass proportion between 0.1% and 10% (optimally around 1%), achieving a reproducible therapeutic bioavailability that unstandardized, non-encapsulated crude millet oil cannot reliably replicate [1].

| Evidence Dimension | Intestinal absorption and formulation mass proportion |

| Target Compound Data | Polar lipid-encapsulated miliacin (0.1% - 10% mass proportion) |

| Comparator Or Baseline | Non-encapsulated free miliacin / crude millet oil |

| Quantified Difference | Enhanced intestinal passage and systemic bioavailability via liposome formation |

| Conditions | Oral dietary supplement formulation and intestinal absorption models |

Guides formulation scientists to co-procure polar lipids or source pre-encapsulated miliacin to ensure product efficacy and solubility in oral nutricosmetics.

Targeted Cytoprotection in Immunological Organs

Beyond cosmetic applications, miliacin serves as a specialized cytoprotective agent in pharmacological research. Studies evaluating the toxic effects of anti-cancer drugs, such as methotrexate, reveal that miliacin produces a protective effect on splenocytes and thymocytes. It achieves this by significantly decreasing the degree of DNA fragmentation, effectively blocking the apoptotic cascade distally to intramembrane phosphatidylserine translocation . This specific mechanism differentiates it from general antioxidants.

| Evidence Dimension | Degree of DNA fragmentation in splenocytes |

| Target Compound Data | Miliacin-treated models show blocked apoptotic cascades and reduced DNA fragmentation |

| Comparator Or Baseline | Methotrexate-induced toxicity models without miliacin |

| Quantified Difference | Significant reduction in chemotherapy-induced organ toxicity and cellular apoptosis |

| Conditions | In vivo/in vitro models of methotrexate-induced oxidative stress and toxicity |

Highlights miliacin as a high-value reference compound for researchers developing adjunct therapies to mitigate the side effects of aggressive chemotherapies.

Premium Nutricosmetics and Hair Growth Supplements

Driven by its proven ability to increase keratinocyte proliferation by 215%, miliacin is a highly targeted active ingredient for next-generation hair health supplements. It is specifically procured for softgel formulations where it is co-formulated with polar lipids to maximize intestinal absorption and systemically stimulate the hair bulb [1].

Advanced Dermatological and Wound Healing Creams

Due to its potent cellular metabolic stimulation and localized anti-inflammatory properties, purified miliacin is highly suited for topical tissue regeneration formulations. It is utilized in specialized dermatological research targeting trophic ulcers and accelerated wound healing, where precise dosing outperforms crude botanical extracts [3].

Metabolic Syndrome and Insulin Resistance Nutraceuticals

Based on its ability to halve the HOMA-IR index at micro-dosages (0.2 mg/kg), miliacin is an emerging candidate for metabolic health products. Formulators procure this compound to develop targeted interventions for glucose regulation and lipid metabolism modulation, differentiating their products from generic weight-management supplements [2].

Cytoprotective Pharmacological Research

In specialized drug development, miliacin is utilized as a protective agent in models of chemotoxicity. Its specific capacity to halt DNA fragmentation in splenocytes makes it a valuable research material for developing adjunct treatments designed to protect immunological organs during aggressive antibiotic or anti-cancer therapies.

References

- [1] ClinicalTrials.gov. 'A 24-Week, Randomized, Double-blind, Placebo-controlled Clinical Study to Evaluate the Efficacy of Keranat.'

- [2] Systematic Reviews in Pharmacy. 'Vegetable-Based Triterpenoid Miliacin Limits Insulin Resistance In Rats In Experiment.'

- [4] MDPI. 'Effects of the Complex of Panicum miliaceum Extract and Triticum aestivum Extract on Hair Condition.'

XLogP3

Dates

Explore Compound Types